molecular formula C16H18O4S2 B1195409 5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester

5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester

Cat. No. B1195409
M. Wt: 338.4 g/mol
InChI Key: DXEOUNBMNBYGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(5-methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester is a thiophenecarboxylic acid.

Scientific Research Applications

Synthesis and Antibacterial Activity

5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester has been utilized in the synthesis of various chemical compounds with potential applications in the field of chemistry and biochemistry. For instance, a study reported the synthesis of methyl esters of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids containing this compound, which were further processed into acids. These compounds were examined for their antibacterial properties, indicating their potential use in developing new antibacterial agents (Iradyan et al., 2014).

Photovoltaic Solar Cells

In another application, derivatives of 5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester, specifically [6,6]-Thienyl-C61-butyric acid ester derivatives, were synthesized and utilized in the development of bulk-heterojunction polymer solar cells. The study explored the efficiency of these derivatives in solar cells, demonstrating their potential in renewable energy technologies (Zhao et al., 2010).

Chemical Synthesis and Organic Chemistry

This compound has also been involved in various chemical syntheses and reactions pivotal in organic chemistry. Studies include the synthesis of different esters and acids with potential applications in pharmaceuticals and materials science. These studies demonstrate the versatility of this compound in facilitating various chemical reactions and creating diverse chemical structures (Campaigne & Abe, 1975), (Abdel‐Wahhab et al., 1968).

properties

Product Name

5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester

Molecular Formula

C16H18O4S2

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 5-[2-(5-methoxycarbonylthiophen-2-yl)butan-2-yl]thiophene-2-carboxylate

InChI

InChI=1S/C16H18O4S2/c1-5-16(2,12-8-6-10(21-12)14(17)19-3)13-9-7-11(22-13)15(18)20-4/h6-9H,5H2,1-4H3

InChI Key

DXEOUNBMNBYGPG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=C(S1)C(=O)OC)C2=CC=C(S2)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester
Reactant of Route 2
5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester
Reactant of Route 6
5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.